molecular formula C13H10N4O4 B14276072 (Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium

(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium

Cat. No.: B14276072
M. Wt: 286.24 g/mol
InChI Key: PGGBEWYKJYDXQT-MSUUIHNZSA-N
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Description

(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a nitrosophenyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium typically involves the reaction of 2-carboxyphenylhydrazine with 2-nitrosophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.

    Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of new compounds with modified functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium is used as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures, making it valuable in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound’s derivatives have shown promise in treating certain diseases. For example, its ability to inhibit specific enzymes can be leveraged to develop drugs for conditions such as diabetes and cancer.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, making it valuable in the textile and printing industries.

Mechanism of Action

The mechanism of action of (Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing blood sugar levels in diabetes or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-(carboxyphenyl)hydrazinylidene derivatives: These compounds share a similar hydrazinylidene group but differ in their substituents, leading to variations in their chemical properties and applications.

    Nitrosophenyl derivatives: Compounds with a nitrosophenyl group exhibit similar reactivity but may have different biological activities depending on their overall structure.

Uniqueness

(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium

InChI

InChI=1S/C13H10N4O4/c18-13(19)9-5-1-2-6-10(9)14-16-17(21)12-8-4-3-7-11(12)15-20/h1-8,14H,(H,18,19)/b17-16-

InChI Key

PGGBEWYKJYDXQT-MSUUIHNZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=CC=C2N=O)\[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=CC=C2N=O)[O-]

Origin of Product

United States

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